

Spectroscopic Profile of N-(2,4-Dimethylphenyl)formamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2,4-Dimethylphenyl)formamide**

Cat. No.: **B130673**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-(2,4-Dimethylphenyl)formamide**, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive characterization of **N-(2,4-Dimethylphenyl)formamide**. The presence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond is a key feature observed in the NMR spectra, leading to the appearance of distinct sets of signals for the E and Z conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **N-(2,4-Dimethylphenyl)formamide** exhibits characteristic signals for the formyl, aromatic, and methyl protons. The data below is presented for two common deuterated solvents, highlighting the solvent effect on chemical shifts and the resolution of rotameric signals.

Table 1: ^1H NMR Spectroscopic Data of **N-(2,4-Dimethylphenyl)formamide**

Chemical Shift (δ ppm)	Multiplicity	Assignment	Solvent	Spectrometer Frequency
Rotamer Mixture	CDCl_3	400 MHz		
Major Rotamer:				
8.54	d, $J = 11.2$ Hz	CHO		
7.77	br s	NH		
7.20-7.14	m	Ar-H		
6.98-6.86	m	Ar-H		
2.20	d, $J = 2.0$ Hz	Ar- CH_3		
Minor Rotamer:				
8.45	s	CHO		
7.71	d, $J = 8.0$ Hz	Ar-H		
7.20-7.14	m	Ar-H		
7.08	br s	NH		
6.98-6.86	m	Ar-H		
2.18	d, $J = 1.6$ Hz	Ar- CH_3		
Single Set of Signals	DMSO-d_6	300 MHz		
2.28	s	Ar- CH_3		

Note: The integration of proton signals corresponds to the number of protons in each respective environment. Due to the complexity of the aromatic region and the presence of rotamers, a detailed assignment of individual aromatic protons is not specified in the available data.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ^1H NMR, the presence of rotamers can lead to the doubling of signals, particularly for the formyl carbon and the aromatic carbons near the formamide group.

Table 2: ^{13}C NMR Spectroscopic Data of **N-(2,4-Dimethylphenyl)formamide**

Chemical Shift (δ ppm)	Assignment
~162.7	C=O (E-isomer)
~159.2	C=O (Z-isomer)
127-136	Aromatic Carbons
Specific shifts for methyl and other aromatic carbons are not fully detailed in the available literature.	

Infrared (IR) Spectroscopy

The IR spectrum of **N-(2,4-Dimethylphenyl)formamide** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: IR Spectroscopic Data of **N-(2,4-Dimethylphenyl)formamide** (KBr Pellet)

Wavenumber (cm ⁻¹)	Assignment
3167	N-H Stretch
3073	Aromatic C-H Stretch
2923	Aliphatic C-H Stretch
2877	Aliphatic C-H Stretch
1686	C=O Stretch (Amide I)
1656	C=O Stretch (Amide I)
1608	Aromatic C=C Stretch
1510	N-H Bend (Amide II) / Aromatic C=C Stretch
1469	CH ₃ Asymmetric Bend
1375	CH ₃ Symmetric Bend
1314	C-N Stretch (Amide III)
1256	C-N Stretch (Amide III)
1217	Aromatic C-H in-plane bend
1121	
1036	
932	
900	
868	
828	Aromatic C-H out-of-plane bend
794	
721	
603	

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Weigh approximately 10-20 mg of **N-(2,4-Dimethylphenyl)formamide** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Add approximately 0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to the vial.
- Gently agitate the vial to ensure the complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Ensure the solvent height in the NMR tube is approximately 4-5 cm.

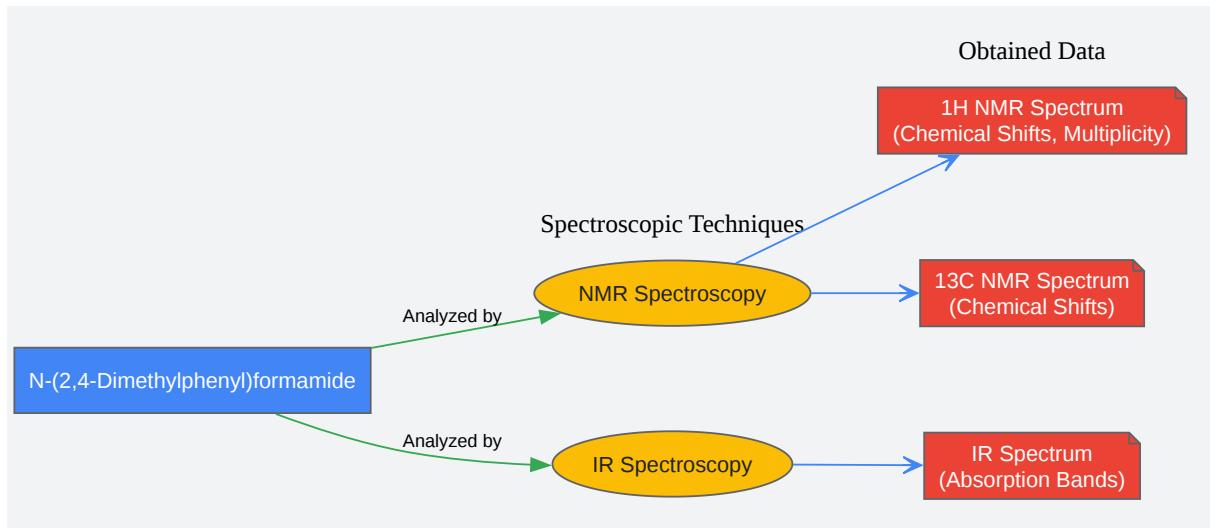
2. NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. For ^1H NMR, aim for a narrow and symmetrical peak for a reference signal (e.g., residual solvent peak).
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon environment. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Set the spectral width to encompass all expected signals.

- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz for ¹H NMR) and perform a Fourier transform.
- Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

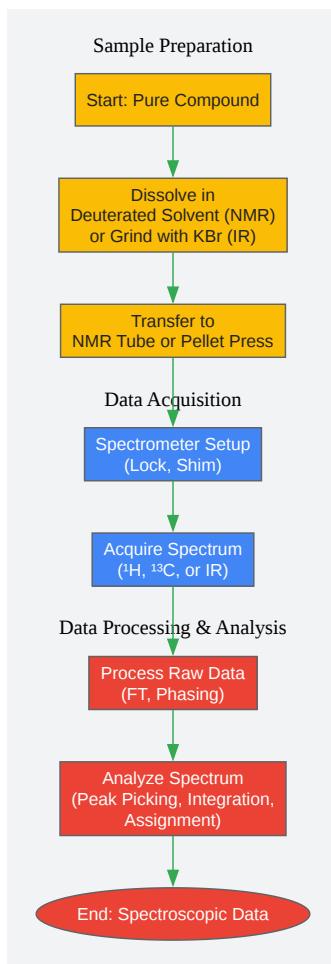
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:


- Place a small amount (1-2 mg) of finely ground **N-(2,4-Dimethylphenyl)formamide** into an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to a fine, uniform powder.
- Transfer a portion of the powdered mixture into a pellet press.
- Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

2. IR Spectrometer Setup and Data Acquisition:

- Place the KBr pellet into the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum with a good signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).


Visualizations

The following diagrams illustrate the relationship between the compound and its spectroscopic data, as well as a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Relationship between **N-(2,4-Dimethylphenyl)formamide** and its spectroscopic data.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of N-(2,4-Dimethylphenyl)formamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130673#spectroscopic-data-nmr-ir-of-n-2-4-dimethylphenyl-formamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com